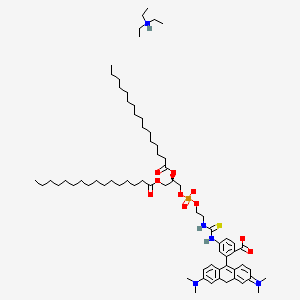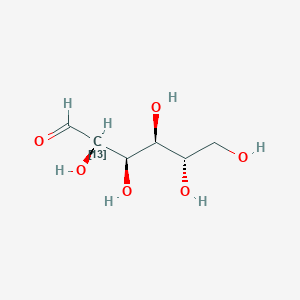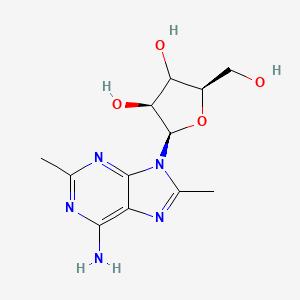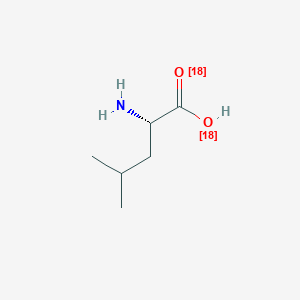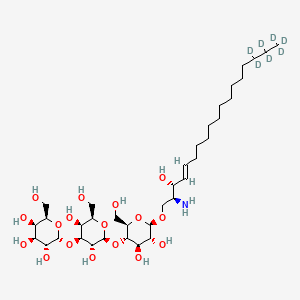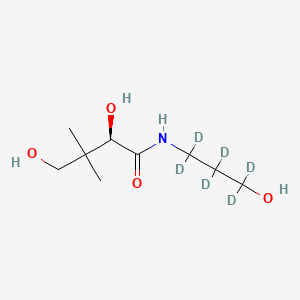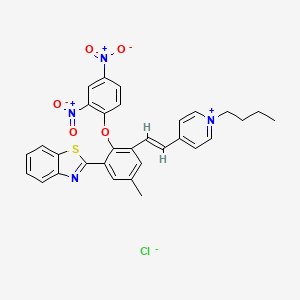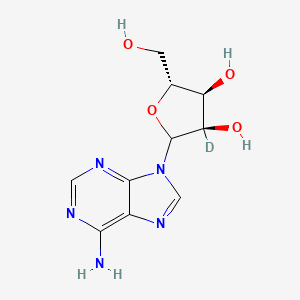
Imnopitant dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imnopitant dihydrochloride is a neurokinin NK1 receptor antagonist. It is primarily used in scientific research for its ability to inhibit the activity of the neurokinin 1 receptor, which is involved in various physiological processes, including pain perception, stress responses, and inflammation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Imnopitant dihydrochloride involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. The detailed synthetic route is proprietary, but it generally involves the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: Imnopitant dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Imnopitant dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a tool to study the neurokinin 1 receptor and its role in various chemical processes.
Biology: It is used to investigate the physiological and pathological roles of the neurokinin 1 receptor in biological systems.
Medicine: It is used in preclinical studies to explore its potential therapeutic effects in conditions such as pain, anxiety, and inflammation.
Industry: It is used in the development of new drugs and therapeutic agents targeting the neurokinin 1 receptor
Wirkmechanismus
Imnopitant dihydrochloride exerts its effects by binding to and inhibiting the neurokinin 1 receptor. This receptor is a G-protein-coupled receptor that is activated by the neuropeptide substance P. By blocking the receptor, this compound prevents the downstream signaling pathways that lead to physiological responses such as pain perception and inflammation .
Vergleich Mit ähnlichen Verbindungen
Netupitant: Another neurokinin 1 receptor antagonist used in the prevention of chemotherapy-induced nausea and vomiting.
Uniqueness: Imnopitant dihydrochloride is unique in its specific binding affinity and selectivity for the neurokinin 1 receptor, making it a valuable tool in research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
290296-52-5 |
|---|---|
Molekularformel |
C28H30Cl2F6N4O |
Molekulargewicht |
623.5 g/mol |
IUPAC-Name |
N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-N-methyl-4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridine-3-carboxamide;dihydrochloride |
InChI |
InChI=1S/C28H28F6N4O.2ClH/c1-18-6-4-5-7-22(18)23-15-25(38-10-8-36(2)9-11-38)35-16-24(23)26(39)37(3)17-19-12-20(27(29,30)31)14-21(13-19)28(32,33)34;;/h4-7,12-16H,8-11,17H2,1-3H3;2*1H |
InChI-Schlüssel |
JKPTWBPXULAOMW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2C(=O)N(C)CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




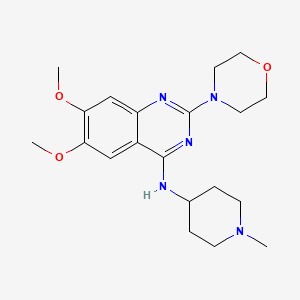

![N-[(2S,3S,4R,5R,6R)-4,5-dihydroxy-2,6-bis(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B12408692.png)
